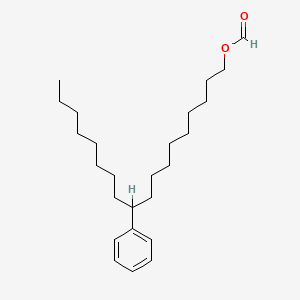

10-Phenylstearyl formate

Description

10-Phenylstearyl formate is an ester derivative characterized by a stearyl (C₁₈) alkyl chain substituted with a phenyl group at the 10th carbon position and a formate ester functional group. Its molecular formula is presumed to be C₁₉H₃₀O₂, with a calculated molecular weight of 290.4 g/mol. The phenyl group introduces aromaticity, enhancing stability against oxidative degradation, while the formate ester group increases reactivity in hydrolysis and nucleophilic substitution reactions.

Properties

CAS No. |

72089-10-2 |

|---|---|

Molecular Formula |

C25H42O2 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

10-phenyloctadecyl formate |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-9-13-18-24(25-20-15-12-16-21-25)19-14-10-7-6-8-11-17-22-27-23-26/h12,15-16,20-21,23-24H,2-11,13-14,17-19,22H2,1H3 |

InChI Key |

ZDVMQCDLRQLKHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCCOC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylstearyl formate typically involves the esterification of phenylstearyl alcohol with formic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of 10-Phenylstearyl formate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in fixed-bed reactors is also explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 10-Phenylstearyl formate undergoes various chemical reactions, including:

Oxidation: The formate group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst

Major Products Formed:

Oxidation: Phenylstearyl carboxylic acid.

Reduction: Phenylstearyl alcohol.

Substitution: Brominated or nitrated derivatives of 10-Phenylstearyl formate

Scientific Research Applications

10-Phenylstearyl formate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of 10-Phenylstearyl formate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with cellular membranes, enhancing their stability and integrity. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key properties of 10-phenylstearyl formate and related compounds:

Key Observations:

- Lipophilicity: The stearyl chain in 10-phenylstearyl formate confers higher hydrophobicity compared to shorter-chain esters like pentyl 10-undecenoate.

- Reactivity: The formate ester group is more reactive toward hydrolysis than bulkier esters (e.g., pentyl undecenoate) due to its smaller size and better leaving-group ability .

- Electronic Effects: Phenothiazine derivatives (e.g., 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine) exhibit conjugated heterocyclic systems, enabling charge transfer interactions absent in 10-phenylstearyl formate .

Degradation Pathways in Fenton Systems

Evidence from iron oxide-based heterogeneous Fenton systems highlights the role of functional groups in oxidation mechanisms :

- 10-Phenylstearyl formate : Likely undergoes hydrolysis to form phenylstearyl alcohol and formic acid. The latter, a carboxylate, can form surface complexes with iron oxide catalysts, steering oxidation toward radical-mediated pathways (•OH generation) .

- Phenothiazine Derivatives: The heterocyclic core and electron-withdrawing groups (e.g., nitro in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) may direct oxidation via electron transfer mechanisms rather than radical pathways .

Biological Activity

10-Phenylstearyl formate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, and provide insights into its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H25O2

- Molecular Weight : 358.45 g/mol

- CAS Number : 84051-85-4

- IUPAC Name : Phenyl stearate

The compound is characterized by a phenyl group attached to a stearyl formate moiety, which influences its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that 10-Phenylstearyl formate exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of 10-Phenylstearyl Formate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

10-Phenylstearyl formate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: In Vitro Effects on Cancer Cell Lines

A study conducted on various cancer cell lines, including breast and colon cancer cells, revealed that treatment with 10-Phenylstearyl formate resulted in:

- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 50 µg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with the compound.

The biological activity of 10-Phenylstearyl formate can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, further promoting apoptosis in cancer cells.

Synthesis Methods

The synthesis of 10-Phenylstearyl formate has been achieved through various methods, including:

- Esterification Reaction : The reaction between phenyl alcohol and stearic acid under acidic conditions.

- Enzymatic Synthesis : Utilizing lipases for a more environmentally friendly approach to produce the ester with high specificity and yield.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Chemical Esterification | 75 | Moderate |

| Enzymatic Synthesis | 90 | Low |

Q & A

Q. What established synthetic protocols exist for 10-Phenylstearyl formate, and how can reaction yields be systematically optimized?

- Methodological Answer : Synthetic routes typically involve esterification of phenylstearyl alcohol with formic acid derivatives under controlled catalysis. Optimization strategies include:

- Varying catalyst systems (e.g., sulfuric acid vs. enzymatic catalysts) and molar ratios .

- Adjusting reaction temperatures (40–80°C) and solvent polarity to minimize side products .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (retention time: ~12.5 min under C18 column conditions) .

Yield improvements require iterative testing with fractional factorial designs to isolate critical variables .

Q. Which spectroscopic techniques are prioritized for characterizing 10-Phenylstearyl formate, and what key spectral markers validate its purity?

- Methodological Answer :

- NMR : Prioritize -NMR for ester carbonyl confirmation (δ 8.1–8.3 ppm) and phenyl group protons (δ 7.2–7.4 ppm). -NMR should confirm the formate carbonyl at ~160–165 ppm .

- IR : Look for C=O stretch at 1720–1740 cm and C-O ester vibration at 1200–1250 cm .

- Mass Spectrometry : ESI-MS should show [M+H] peaks at m/z 315.2 (calculated) with fragmentation patterns matching the phenylstearyl backbone .

Q. How should researchers assess the stability of 10-Phenylstearyl formate under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification of degradation products (e.g., free formic acid).

- Use Arrhenius modeling to predict shelf life at 25°C .

- Monitor pH-dependent hydrolysis by incubating samples in buffers (pH 3–9) and analyzing via UV-Vis spectroscopy (λ = 260 nm) .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of 10-Phenylstearyl formate in different in vitro models be resolved?

- Methodological Answer :

- Cross-validate using orthogonal assays: Compare LC-MS/MS quantification in hepatocyte models vs. microsomal incubations .

- Apply the FINER criteria to assess experimental feasibility and relevance:

- Feasibility : Ensure consistent enzyme activity across batches via Bradford assays.

- Novelty : Investigate interspecies differences (e.g., human vs. rat CYP450 isoforms) .

- Use multivariate regression to identify confounding variables (e.g., lipid content in cell membranes) .

Q. What computational approaches predict the interaction of 10-Phenylstearyl formate with lipid bilayers?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model insertion kinetics into DPPC bilayers .

- Calculate partition coefficients (log P) via COSMO-RS software and validate with experimental octanol-water partitioning .

- Use free-energy perturbation (FEP) to assess binding affinity to membrane-bound receptors .

Q. How should researchers design experiments to analyze conflicting cytotoxicity data in cancer vs. normal cell lines?

- Methodological Answer :

- Implement PICOT framework :

- Population : Compare IC values in MCF-7 (cancer) vs. HEK293 (normal) cells.

- Intervention : Dose-response curves (0.1–100 µM) with 72-hour exposure.

- Outcome : Apoptosis markers (e.g., caspase-3 activation) vs. metabolic activity (MTT assay) .

- Apply Bland-Altman analysis to quantify systematic biases between assays .

Data Presentation and Reproducibility

Q. What statistical methods are critical for validating dose-response relationships in 10-Phenylstearyl formate studies?

- Methodological Answer :

- Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves in GraphPad Prism.

- Report confidence intervals (95%) and goodness-of-fit metrics (R > 0.95) .

- Perform power analysis (α = 0.05, β = 0.2) to determine minimum sample sizes .

Q. How can researchers ensure reproducibility in chromatographic purity analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.